molecular formula C29H27Cl2F2N3O B12569625 7-(1-tert-butylpiperidin-4-yl)-1-(2,6-dichlorophenyl)-5-(2,4-difluorophenyl)-1,6-naphthyridin-2(1H)-one CAS No. 444661-71-6

7-(1-tert-butylpiperidin-4-yl)-1-(2,6-dichlorophenyl)-5-(2,4-difluorophenyl)-1,6-naphthyridin-2(1H)-one

Cat. No.: B12569625
CAS No.: 444661-71-6
M. Wt: 542.4 g/mol
InChI Key: AAVGYEROXZEBTI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

7-(1-tert-butylpiperidin-4-yl)-1-(2,6-dichlorophenyl)-5-(2,4-difluorophenyl)-1,6-naphthyridin-2(1H)-one is a synthetic organic compound that belongs to the class of naphthyridines

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-(1-tert-butylpiperidin-4-yl)-1-(2,6-dichlorophenyl)-5-(2,4-difluorophenyl)-1,6-naphthyridin-2(1H)-one typically involves multi-step organic reactions. Common synthetic routes may include:

    Formation of the Naphthyridine Core: This can be achieved through cyclization reactions involving appropriate precursors.

    Introduction of Substituents: The tert-butylpiperidinyl, dichlorophenyl, and difluorophenyl groups are introduced through substitution reactions using suitable reagents and catalysts.

Industrial Production Methods

Industrial production methods would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, potentially altering its biological activity.

    Reduction: Reduction reactions could modify the functional groups, leading to different derivatives.

    Substitution: Various substitution reactions can be performed to introduce or replace functional groups.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Halogenating agents, organometallic reagents.

Major Products

The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated derivatives, while substitution could introduce new functional groups.

Scientific Research Applications

Chemistry

In chemistry, this compound could be used as a building block for the synthesis of more complex molecules. Its unique structure might make it a valuable intermediate in organic synthesis.

Biology

Biologically, compounds like this are often studied for their potential as enzyme inhibitors, receptor modulators, or antimicrobial agents. Research might focus on its interactions with biological targets and its effects on cellular processes.

Medicine

In medicine, the compound could be investigated for its therapeutic potential. This might include studies on its efficacy and safety as a drug candidate for treating various diseases.

Industry

Industrially, the compound could find applications in the development of new materials, agrochemicals, or pharmaceuticals. Its unique properties might make it suitable for specific industrial processes or products.

Mechanism of Action

The mechanism of action of 7-(1-tert-butylpiperidin-4-yl)-1-(2,6-dichlorophenyl)-5-(2,4-difluorophenyl)-1,6-naphthyridin-2(1H)-one would depend on its specific interactions with molecular targets. This could involve binding to enzymes, receptors, or other proteins, leading to modulation of biological pathways. Detailed studies would be required to elucidate the exact mechanism and pathways involved.

Comparison with Similar Compounds

Similar Compounds

    7-(1-tert-butylpiperidin-4-yl)-1-(2,6-dichlorophenyl)-1,6-naphthyridin-2(1H)-one: Lacks the difluorophenyl group.

    7-(1-tert-butylpiperidin-4-yl)-1-(2,4-difluorophenyl)-1,6-naphthyridin-2(1H)-one: Lacks the dichlorophenyl group.

Uniqueness

The presence of both dichlorophenyl and difluorophenyl groups in 7-(1-tert-butylpiperidin-4-yl)-1-(2,6-dichlorophenyl)-5-(2,4-difluorophenyl)-1,6-naphthyridin-2(1H)-one might confer unique properties, such as enhanced biological activity or improved pharmacokinetic profiles. Comparative studies would be needed to highlight these unique features.

Properties

CAS No.

444661-71-6

Molecular Formula

C29H27Cl2F2N3O

Molecular Weight

542.4 g/mol

IUPAC Name

7-(1-tert-butylpiperidin-4-yl)-1-(2,6-dichlorophenyl)-5-(2,4-difluorophenyl)-1,6-naphthyridin-2-one

InChI

InChI=1S/C29H27Cl2F2N3O/c1-29(2,3)35-13-11-17(12-14-35)24-16-25-20(27(34-24)19-8-7-18(32)15-23(19)33)9-10-26(37)36(25)28-21(30)5-4-6-22(28)31/h4-10,15-17H,11-14H2,1-3H3

InChI Key

AAVGYEROXZEBTI-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)N1CCC(CC1)C2=NC(=C3C=CC(=O)N(C3=C2)C4=C(C=CC=C4Cl)Cl)C5=C(C=C(C=C5)F)F

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.